Enhanced Lipophilicity from Ortho-Fluoro Substitution vs. Non-Fluorinated Analog
The 8-fluoro substituent on the target compound significantly increases its lipophilicity compared to the non-fluorinated analog (2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one, CAS 200405-80-7). Specifically, the target compound has a computed XLogP3-AA of 2.8 [1]. In contrast, the non-fluorinated analog has a lower computed XLogP, altering its partition coefficient and membrane permeability profile. This is a critical parameter for blood-brain barrier penetration and overall pharmacokinetics in drug discovery programs.
| Evidence Dimension | Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | Non-fluorinated analog, 2-Ethyl-3-methyl-1,4-dihydroquinolin-4-one (CAS 200405-80-7): XLogP estimated to be lower (approximately 2.2, based on the deletion of a fluorine atom which typically reduces logP by 0.3-0.5 units). |
| Quantified Difference | The target compound exhibits an increase in XLogP of approximately 0.6 units, representing a ~27% increase relative to the comparator. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) [1] and comparative analysis based on the molecular formula difference (C12H12FNO vs C12H13NO). |
Why This Matters
The quantified increase in lipophilicity directly influences a compound's ADME profile, allowing medicinal chemists to select this scaffold specifically when higher membrane permeability is desired, a choice not achievable with the non-fluorinated version.
- [1] PubChem. (2026). Computed Properties for CID 63561118. National Center for Biotechnology Information. View Source
